molecular formula C11H12FN3 B15310942 4-(2-Fluorophenyl)-1,3-dimethyl-1h-pyrazol-5-amine

4-(2-Fluorophenyl)-1,3-dimethyl-1h-pyrazol-5-amine

Cat. No.: B15310942
M. Wt: 205.23 g/mol
InChI Key: XIJWLBRLWXSJKK-UHFFFAOYSA-N
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Description

Chemical Structure: The compound 4-(2-Fluorophenyl)-1,3-dimethyl-1H-pyrazol-5-amine (molecular formula: C₁₁H₁₂FN₃) features a pyrazole core substituted with a 2-fluorophenyl group at position 4, two methyl groups at positions 1 and 3, and an amine at position 3. Its structural uniqueness lies in the electron-withdrawing fluorine at the ortho position of the phenyl ring, which influences electronic distribution and steric interactions .

Properties

Molecular Formula

C11H12FN3

Molecular Weight

205.23 g/mol

IUPAC Name

4-(2-fluorophenyl)-2,5-dimethylpyrazol-3-amine

InChI

InChI=1S/C11H12FN3/c1-7-10(11(13)15(2)14-7)8-5-3-4-6-9(8)12/h3-6H,13H2,1-2H3

InChI Key

XIJWLBRLWXSJKK-UHFFFAOYSA-N

Canonical SMILES

CC1=NN(C(=C1C2=CC=CC=C2F)N)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-Fluorophenyl)-1,3-dimethyl-1h-pyrazol-5-amine typically involves the following steps:

    Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a 1,3-dicarbonyl compound under acidic or basic conditions.

    Introduction of the fluorophenyl group: This step involves the use of a fluorinated benzene derivative, such as 2-fluorobenzaldehyde, which reacts with the pyrazole intermediate.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

4-(2-Fluorophenyl)-1,3-dimethyl-1h-pyrazol-5-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The fluorophenyl group can participate in nucleophilic substitution reactions, where the fluorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of corresponding pyrazole oxides.

    Reduction: Formation of reduced pyrazole derivatives.

    Substitution: Formation of substituted pyrazole derivatives with various functional groups.

Scientific Research Applications

4-(2-Fluorophenyl)-1,3-dimethyl-1h-pyrazol-5-amine has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-(2-Fluorophenyl)-1,3-dimethyl-1h-pyrazol-5-amine involves its interaction with specific molecular targets. The fluorophenyl group and the pyrazole ring can interact with enzymes or receptors, leading to modulation of their activity. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Structural Variations and Physicochemical Properties

The following table summarizes key structural differences and properties of analogous pyrazole derivatives:

Compound Name Substituents (Positions) Molecular Formula Key Features Reference
4-(2-Fluorophenyl)-1,3-dimethyl-1H-pyrazol-5-amine 1,3-dimethyl; 4-(2-fluorophenyl); 5-amine C₁₁H₁₂FN₃ Ortho-fluorine enhances lipophilicity; methyl groups improve metabolic stability .
1-(2,4-Difluorophenyl)-3-methyl-1H-pyrazol-5-amine 3-methyl; 1-(2,4-difluorophenyl); 5-amine C₁₀H₉F₂N₃ Di-fluoro substitution increases electron withdrawal but may reduce solubility .
3-(4-Fluorophenyl)-1-(4-methoxyphenyl)-1H-pyrazol-5-amine 1-(4-methoxyphenyl); 3-(4-fluorophenyl) C₁₆H₁₄FN₃O Methoxy group enhances solubility; para-fluorine alters electronic properties .
1-(4-Fluorophenyl)-4-p-tolyl-1H-pyrazol-5-amine 4-p-tolyl; 1-(4-fluorophenyl); 5-amine C₁₆H₁₄FN₃ Tolyl group introduces steric bulk, potentially reducing receptor binding affinity .
4-(4-Fluorophenyl)-3-(pyridin-4-yl)-1-(2,4,6-trichlorophenyl)-1H-pyrazol-5-amine 3-pyridinyl; 1-(2,4,6-trichlorophenyl) C₂₀H₁₂Cl₃FN₄ Trichlorophenyl and pyridinyl groups confer high polarity and pesticidal activity .

Crystallographic and Stability Data

  • Target Compound: Limited crystallographic data, but analogues (e.g., ) crystallize in triclinic systems (space group P1), with unit cell parameters influenced by substituents. For example, 4-(4-Fluorophenyl)-3-(pyridin-4-yl)-1-(2,4,6-trichlorophenyl)-1H-pyrazol-5-amine has a = 10.2487 Å, b = 10.4643 Å, c = 10.5489 Å .
  • Thermal Stability : Methyl groups in the target compound likely enhance thermal stability compared to ethyl or methoxy derivatives .

Biological Activity

4-(2-Fluorophenyl)-1,3-dimethyl-1H-pyrazol-5-amine is a compound of increasing interest in pharmacological research due to its potential therapeutic applications. This article reviews the biological activities associated with this compound, focusing on its pharmacodynamics, mechanisms of action, and relevant case studies.

  • Molecular Formula : C11H12FN3
  • Molecular Weight : 205.23 g/mol
  • CAS Number : 1153040-55-1

Biological Activity Overview

The compound exhibits a variety of biological activities, particularly in the realms of antipsychotic effects and anti-inflammatory properties. Notably, it has been evaluated for its influence on neurotransmitter systems and its potential as a therapeutic agent.

Antipsychotic Activity

Research indicates that related pyrazole derivatives can exhibit antipsychotic-like profiles without the common side effects associated with traditional antipsychotics. For instance, a study highlighted that certain analogues did not bind to dopamine receptors yet displayed significant behavioral effects in rodent models predictive of antipsychotic efficacy . This suggests that this compound may also operate through nondopaminergic mechanisms.

The mechanisms by which this compound exerts its effects are still under investigation. However, studies suggest it may influence various neurotransmitter systems beyond dopamine:

  • Nondopaminergic Pathways : Compounds similar to this compound have been shown to modulate serotonin and norepinephrine pathways, which could contribute to their antipsychotic effects .

Anti-inflammatory Activity

In addition to its neuropharmacological potential, this compound has demonstrated anti-inflammatory properties. A review of pyrazole derivatives indicated that some compounds exhibit significant inhibition of pro-inflammatory mediators through COX enzyme inhibition. The anti-inflammatory activity of related compounds was assessed using various models, showing promising results comparable to established anti-inflammatory drugs like diclofenac .

Case Study 1: Antipsychotic-Like Effects

A behavioral study evaluated the effects of this compound in aged rodent models. The findings suggested that while the compound did not induce typical extrapyramidal symptoms associated with classical antipsychotics, it effectively reduced spontaneous locomotion and conditioned avoidance behaviors .

Case Study 2: Inhibition of Inflammatory Responses

In a series of experiments focusing on inflammatory responses in animal models, derivatives of pyrazole exhibited significant inhibition of paw edema induced by carrageenan. The most potent compounds showed an IC50 comparable to standard anti-inflammatory agents, indicating their potential for development as therapeutic agents .

Data Table: Summary of Biological Activities

Activity TypeCompound TestedEffect ObservedReference
AntipsychoticThis compoundReduced locomotion in aged rodents
Anti-inflammatoryPyrazole DerivativesSignificant reduction in paw edema
COX InhibitionVarious Pyrazole CompoundsIC50 comparable to diclofenac

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